An In-depth Technical Guide to 4-Methyl-2-nitrobenzoic Acid
An In-depth Technical Guide to 4-Methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
4-Methyl-2-nitrobenzoic acid, bearing the CAS number 27329-27-7, is a substituted aromatic carboxylic acid of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a carboxylic acid, a nitro group, and a methyl group on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules. The electronic effects and steric hindrance imparted by these functional groups dictate its reactivity and make it a valuable intermediate in the development of novel chemical entities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on practical insights for laboratory and development settings.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and formulation.
Table 1: Physicochemical Properties of 4-Methyl-2-nitrobenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 27329-27-7 | [2][3][4] |
| Molecular Formula | C₈H₇NO₄ | [2][3][5] |
| Molecular Weight | 181.15 g/mol | [3][4][5] |
| Melting Point | 160-164 °C (lit.) | [2][4][6] |
| Boiling Point | 367.6 °C at 760 mmHg (Predicted) | [2][7] |
| Appearance | Solid | [2][4] |
| SMILES | Cc1ccc(C(O)=O)c(c1)=O | [2][4] |
| InChI Key | KZLLSSGOPIGKDO-UHFFFAOYSA-N | [1][4] |
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4-Methyl-2-nitrobenzoic acid. While comprehensive spectral data is available through databases such as PubChem, a summary of expected signals is provided below.[1]
Table 2: Predicted Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Aromatic protons with distinct splitting patterns due to their positions relative to the three different substituents. A singlet for the methyl protons and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for eight distinct carbon atoms, including the carboxyl carbon, the methyl carbon, and the six aromatic carbons, with chemical shifts influenced by the electron-withdrawing nitro and carboxyl groups and the electron-donating methyl group. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the N-O stretches of the nitro group, and C-H stretches of the aromatic ring and methyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern that can provide further structural information. |
Synthesis Methodologies
The synthesis of 4-Methyl-2-nitrobenzoic acid can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Method 1: Hydrolysis of 2-Nitro-4-methylbenzonitrile
This method provides a high-yielding pathway from a nitrile precursor. The nitrile group is hydrolyzed under acidic conditions to the corresponding carboxylic acid.
Caption: Synthesis via nitrile hydrolysis.
Detailed Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-nitro-4-methylbenzonitrile (15.8 g) with a mixture of 65% sulfuric acid and acetic acid (150 ml).[8]
-
Heat the mixture under reflux for 17 hours.[8]
-
After cooling, concentrate the reaction mixture by removing the solvents under reduced pressure.[8]
-
Pour the residue into ice-water and extract the product with ethyl acetate.[8]
-
Wash the organic extract with water, dry it over anhydrous sodium sulfate, and concentrate to dryness.[8]
-
Recrystallize the crude product from an ether-hexane solvent system to yield colorless crystals of 4-Methyl-2-nitrobenzoic acid (yield: 94%).[8]
Causality of Experimental Choices:
-
Strong Acid and Heat: The nitrile group is relatively stable, requiring harsh conditions (strong acid and high temperature) for complete hydrolysis to the carboxylic acid.
-
Extraction and Recrystallization: These standard purification techniques are employed to isolate the product from the reaction mixture and remove any unreacted starting material or byproducts.
Method 2: Oxidation of 1,4-Dimethyl-2-nitrobenzene
This approach involves the selective oxidation of one of the methyl groups of 2,5-dimethylnitrobenzene. This method is notable for its use of molecular oxygen as the oxidant in a basic medium.
Caption: Synthesis via selective oxidation.
Detailed Protocol:
-
To a 100 mL autoclave, add 1,4-dimethyl-2-nitrobenzene (907 mg, 6 mmol), sodium hydroxide (1.8 g, 45.0 mmol), and 10 mL of 80% (v/v) aqueous ethanol.[6]
-
Purge the autoclave with oxygen three times, and then pressurize with oxygen to 1.8 MPa.[6]
-
Heat the reaction mixture in an oil bath at a controlled temperature of 65 °C for 24 hours.[6]
-
After the reaction is complete, cool the mixture and dilute with methanol.[6]
-
Adjust the pH to 2-3 with a suitable acid.[6]
-
Remove the solvent by distillation under reduced pressure.[6]
-
Extract the product with ethyl acetate. Dry the organic phase and filter.[6]
-
Purify the product by column chromatography to obtain 4-methyl-2-nitrobenzoic acid (yield: 75%).[6]
Causality of Experimental Choices:
-
Autoclave and Oxygen Pressure: The use of an autoclave and pressurized oxygen is necessary to facilitate the aerobic oxidation of the methyl group.
-
Basic Conditions: The sodium hydroxide is crucial for the reaction to proceed, likely by facilitating the initial deprotonation of the methyl group.
-
Column Chromatography: This purification method is necessary to separate the desired product from unreacted starting material and any potential byproducts from the oxidation of the other methyl group.
Key Reactions and Synthetic Utility
4-Methyl-2-nitrobenzoic acid is a valuable building block due to the reactivity of its functional groups.
Caption: Key transformations of the title compound.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 2-amino-4-methylbenzoic acid. This transformation is fundamental in the synthesis of various heterocyclic compounds and is a common step in the preparation of active pharmaceutical ingredients.[7]
-
Esterification of the Carboxylic Acid: The carboxylic acid can be converted to an ester, such as methyl 4-methyl-2-nitrobenzoate, which can be a useful intermediate for further modifications where the acidic proton of the carboxylic acid might interfere with subsequent reaction steps.
-
Formation of Acyl Halides: The carboxylic acid can be converted to a more reactive acyl halide, such as 4-methyl-2-nitrobenzoyl chloride, using reagents like thionyl chloride or oxalyl chloride. This acyl halide can then be used in a variety of acylation reactions.
Applications in Research and Development
While specific, large-scale applications of 4-Methyl-2-nitrobenzoic acid are not as widely documented as those of its isomers, its structural motifs are present in molecules of significant interest. Its isomers, such as 2-methyl-4-nitrobenzoic acid, are known intermediates in the synthesis of pharmaceuticals like Tolvaptan, a V2 receptor antagonist.[9][10] This suggests that 4-Methyl-2-nitrobenzoic acid is a valuable tool for medicinal chemists in the construction of diverse molecular libraries for drug discovery. The presence of the ortho-nitro group can also be exploited for the synthesis of various nitrogen-containing heterocycles.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Methyl-2-nitrobenzoic acid.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 | Warning | H302: Harmful if swallowed.[1][4] H317: May cause an allergic skin reaction.[1][4] | P261, P264, P272, P280, P301 + P312, P302 + P352[4] |
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
-
Avoid inhalation of dust and contact with skin and eyes.[11]
-
Store in a tightly closed container in a dry, cool place.[2][7]
Conclusion
4-Methyl-2-nitrobenzoic acid is a versatile and valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis can be achieved through reliable and high-yielding methods, and its functional groups offer multiple avenues for further chemical transformations. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in research and development.
References
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PrepChem.com. Synthesis of 26a) 4-Methyl-2-nitrobenzoic acid. [Link]
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AA Blocks. 27329-27-7 | MFCD00033899 | 4-Methyl-2-nitrobenzoic acid. [Link]
-
Chemexpress.cn. CAS 27329-27-7|4-Methyl-2-nitrobenzoic acid. [Link]
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Chongqing Chemdad Co. 4-METHYL-2-NITROBENZOIC ACID 97. [Link]
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PubChem - NIH. 4-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 255027. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. Exploring the Versatility of 2-Methyl-4-nitrobenzoic Acid: Applications and Synthesis. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis. [Link]
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